molecular formula C7H12Si B094670 Trivinylmethylsilane CAS No. 18244-95-6

Trivinylmethylsilane

Cat. No.: B094670
CAS No.: 18244-95-6
M. Wt: 124.25 g/mol
InChI Key: PKRKCDBTXBGLKV-UHFFFAOYSA-N
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Description

Trivinylmethylsilane is an organosilicon compound with the molecular formula C7H12Si. It is characterized by the presence of three vinyl groups and one methyl group attached to a silicon atom. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trivinylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with methylsilane in the presence of a catalyst. The reaction typically requires a platinum or rhodium catalyst and is carried out under mild conditions to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. The reaction conditions are optimized to ensure efficient conversion and high purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Trivinylmethylsilane undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

    Oxidation: Formation of silanols and siloxanes through oxidation reactions.

    Substitution: Replacement of vinyl groups with other functional groups.

Common Reagents and Conditions:

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.

    Substitution: Various nucleophiles, such as halides or alkoxides, can be used to replace vinyl groups under mild conditions.

Major Products Formed:

    Hydrosilylation: Formation of organosilicon compounds with new silicon-carbon bonds.

    Oxidation: Production of silanols and siloxanes.

    Substitution: Generation of substituted organosilicon compounds with diverse functional groups.

Scientific Research Applications

Trivinylmethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds. It is also employed in the development of new catalytic systems and materials.

    Biology: Utilized in the modification of biomolecules and the development of silicon-based biocompatible materials.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of high-performance polymers, adhesives, and coatings. It is also used in the manufacture of electronic materials and devices.

Mechanism of Action

The mechanism of action of trivinylmethylsilane involves its reactivity with various nucleophiles and electrophiles. The vinyl groups provide sites for addition reactions, while the silicon atom can participate in coordination with transition metals. This reactivity allows this compound to act as a versatile intermediate in the formation of complex organosilicon compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

    Trimethylvinylsilane: Contains three methyl groups and one vinyl group attached to silicon.

    Triethoxyvinylsilane: Features three ethoxy groups and one vinyl group attached to silicon.

    Vinyltrimethoxysilane: Comprises three methoxy groups and one vinyl group attached to silicon.

Comparison: Trivinylmethylsilane is unique due to the presence of three vinyl groups, which enhance its reactivity and versatility in chemical reactions. In contrast, similar compounds like trimethylvinylsilane and triethoxyvinylsilane have different substituents that influence their reactivity and applications. For example, trimethylvinylsilane is less reactive due to the presence of three methyl groups, while triethoxyvinylsilane and vinyltrimethoxysilane are more suitable for applications requiring hydrolyzable groups.

Properties

IUPAC Name

tris(ethenyl)-methylsilane
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InChI

InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3
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InChI Key

PKRKCDBTXBGLKV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C=C)C=C
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Molecular Formula

C7H12Si
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DSSTOX Substance ID

DTXSID3066346
Record name Silane, triethenylmethyl-
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Molecular Weight

124.25 g/mol
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Physical Description

Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS]
Record name Trivinylmethylsilane
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CAS No.

18244-95-6
Record name Triethenylmethylsilane
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Record name Silane, triethenylmethyl-
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Record name Silane, triethenylmethyl-
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Record name Silane, triethenylmethyl-
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Record name Methyltrivinylsilane
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Record name SILANE, TRIETHENYLMETHYL-
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Q & A

Q1: What are the applications of Trivinylmethylsilane in materials science?

A1: this compound is a versatile precursor in materials science. One application involves its use in the development of UV and/or electron beam-sensitive resist layers. In a novel approach, this compound is vaporized alongside octamethylcyclotetrasiloxane and deposited from the gas phase onto a substrate []. This technique offers a potential alternative to the traditional spin-coating method for applying these sensitive layers, which are crucial in microfabrication and other nanotechnology applications.

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses a unique structure that dictates its reactivity. The molecule features three vinyl groups (–CH=CH2) attached to a central silicon atom, along with a single methyl group (–CH3). The presence of these vinyl groups makes this compound highly reactive towards hydrosilylation reactions, a key step in the synthesis of silicones and other organosilicon compounds []. During hydrosilylation, the silicon-hydrogen bond of a silane, like this compound, adds across the carbon-carbon double bond of an alkene or alkyne. This reactivity profile makes this compound an attractive building block for synthesizing complex polymers and materials.

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